[1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol
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Overview
Description
[1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol: is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 5-ethylpyridine derivative through alkylation reactions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring via cyclization reactions.
Triazole Ring Formation:
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of [1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
[1-[1-[(5-Ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol: can be compared with similar compounds such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
These compounds share structural similarities but differ in their specific applications and properties. The unique combination of functional groups in This compound makes it distinct and potentially useful in a broader range of applications.
Properties
IUPAC Name |
[1-[1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-2-13-3-4-14(17-9-13)10-20-7-5-16(6-8-20)21-11-15(12-22)18-19-21/h3-4,9,11,16,22H,2,5-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRLKWFWLBLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN2CCC(CC2)N3C=C(N=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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